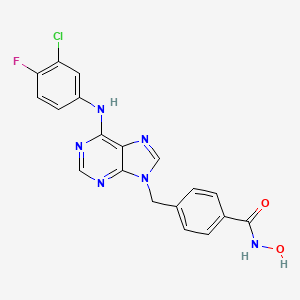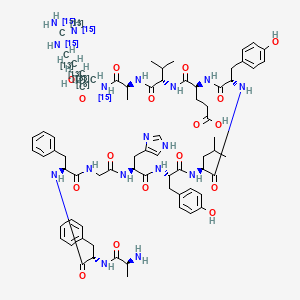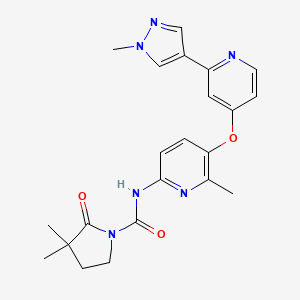
Nlrp3-IN-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlrp3-IN-38 is a chemical compound known for its role as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-38 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires the use of specialized equipment and techniques to ensure consistent quality and efficiency. Process optimization and quality control measures are essential to meet regulatory standards and ensure the safety and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nlrp3-IN-38 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.
Aplicaciones Científicas De Investigación
Nlrp3-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and regulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NLRP3 inflammasome.
Mecanismo De Acción
Nlrp3-IN-38 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to specific sites on the NLRP3 protein, preventing its oligomerization and subsequent assembly into the inflammasome complex . This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines, thereby reducing inflammation and immune responses.
Comparación Con Compuestos Similares
Nlrp3-IN-38 can be compared with other NLRP3 inflammasome inhibitors, such as:
MCC950: A well-known NLRP3 inhibitor with a similar mechanism of action.
CY-09: Another inhibitor that targets the NLRP3 inflammasome.
OLT1177: A compound that inhibits NLRP3 activation through a different molecular pathway.
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H21F3N4O2 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(3R,5S)-1-[1-[2-hydroxy-4-(trifluoromethyl)phenyl]pyrido[3,4-d]pyridazin-4-yl]-3,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C21H21F3N4O2/c1-11-9-28(10-12(2)19(11)30)20-16-8-25-6-5-14(16)18(26-27-20)15-4-3-13(7-17(15)29)21(22,23)24/h3-8,11-12,19,29-30H,9-10H2,1-2H3/t11-,12+,19? |
Clave InChI |
UDMOEPJZZUYPPK-MGURWIJKSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O |
SMILES canónico |
CC1CN(CC(C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















